Desacetyl Diltiazem-d4 Hydrochloride
Description
Contextualizing the Role of Stable Isotope-Labeled Analogs in Drug Metabolism and Bioanalytical Research
In the fields of pharmacokinetics and drug metabolism, the precise measurement of drug and metabolite concentrations in biological matrices like plasma and urine is fundamental. nih.gov Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), require internal standards to ensure accuracy and reproducibility. researchgate.net An internal standard is a compound of known concentration added to samples, which helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer. aptochem.combioanalysis-zone.com
Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. acanthusresearch.comnih.gov These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The key advantages of using a SIL internal standard are:
Similar Physicochemical Properties: A SIL analog behaves almost identically to the unlabeled analyte during sample extraction and chromatographic separation, ensuring that it effectively tracks and compensates for any analyte loss. aptochem.comacanthusresearch.com
Co-elution: The SIL standard and the analyte typically co-elute from the chromatography column, which is ideal for correcting matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. aptochem.comresearchgate.net
Mass Differentiation: Despite their similar chemical behavior, the SIL standard is easily distinguished from the analyte by the mass spectrometer due to its higher mass. acanthusresearch.com This mass difference, ideally three or more mass units, prevents spectral overlap and allows for independent and accurate quantification. acanthusresearch.com
The use of SIL internal standards significantly reduces variability caused by matrix effects and inconsistencies in sample recovery, leading to highly accurate and precise quantification of drug and metabolite levels. acanthusresearch.comresearchgate.net This accuracy is critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs its efficacy and safety. acs.org
Overview of Diltiazem (B1670644) Metabolism and the Significance of Desacetyl Diltiazem as a Key Metabolite
Diltiazem is a benzothiazepine (B8601423) calcium channel blocker used to treat hypertension, angina, and certain heart arrhythmias. drugbank.comnih.gov Following oral administration, it is well-absorbed but undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of about 40%. drugbank.comnih.gov This metabolism is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to a lesser extent, CYP2D6, as well as by esterases. drugbank.comresearchgate.netpfizermedical.com
The main metabolic pathways for Diltiazem are N-demethylation, O-demethylation, and deacetylation. researchgate.netpfizermedical.com This biotransformation results in several metabolites, many of which are pharmacologically active. drugbank.com The principal metabolites found in plasma are N-monodesmethyl diltiazem and Desacetyl Diltiazem. drugbank.comresearchgate.net
Desacetyl Diltiazem , also known as M1, is formed through the hydrolysis of the acetyl group on the Diltiazem molecule, a reaction mediated by esterase enzymes. drugbank.comresearchgate.net It is a significant metabolite for several reasons:
Pharmacological Activity: Desacetyl Diltiazem retains substantial pharmacological activity, possessing about 25% to 50% of the coronary vasodilatory effect of the parent drug, Diltiazem. nih.gov
Plasma Concentrations: It is one of the main metabolites circulating in the plasma after Diltiazem administration. drugbank.comnih.gov
The following table summarizes key pharmacokinetic parameters for Diltiazem and its major metabolites from a study involving a single 120 mg oral dose in healthy men. nih.gov
| Compound | Peak Plasma Concentration (ng/mL) | Apparent Half-Life (hours) |
| Diltiazem | 174.3 ± 72.7 | 6.5 ± 1.4 |
| N-demethyldiltiazem | 42.6 ± 10.0 | 9.4 ± 2.2 |
| Desacetyl Diltiazem | 14.9 ± 3.3 | 18.0 ± 6.2 |
Data adapted from a study on the pharmacokinetics of Diltiazem and its metabolites. nih.gov
Given its significant presence and pharmacological activity, the accurate measurement of Desacetyl Diltiazem is crucial for a complete understanding of Diltiazem's pharmacokinetics and pharmacodynamics.
Rationale for Deuterium Labeling in Desacetyl Diltiazem-d4 Hydrochloride for Research Applications
The specific choice of deuterium for labeling Desacetyl Diltiazem to create this compound is based on sound scientific principles for bioanalytical applications. aptochem.comresearchgate.net Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. clearsynth.com Replacing one or more hydrogen atoms with deuterium atoms results in a molecule that is chemically very similar but has a higher mass. researchgate.netmusechem.com
The primary rationale for using Desacetyl Diltiazem-d4 as an internal standard in LC-MS/MS assays is to achieve the highest possible accuracy in quantification. researchgate.netnih.gov The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium, providing a mass increase of four units. nih.gov This mass shift is sufficient to prevent interference from the natural isotopic abundance of the unlabeled Desacetyl Diltiazem, ensuring a clean and distinct signal in the mass spectrometer. aptochem.com
The key benefits of using this compound include:
Enhanced Method Robustness: It compensates for variations in sample extraction, handling, and instrument response, which is particularly important when dealing with inter-individual differences in patient plasma samples. nih.govresearchgate.net
Improved Accuracy and Precision: By mimicking the behavior of the unlabeled metabolite, the deuterated standard corrects for matrix effects, leading to more reliable and reproducible results. acanthusresearch.comthermofisher.com
Stability of the Label: The deuterium atoms are placed on stable positions within the molecule, typically on carbon atoms where they are not subject to exchange with protons from the solvent or biological matrix. acanthusresearch.com This ensures the mass difference is maintained throughout the analytical process.
While deuterium labeling can sometimes slightly alter chromatographic retention times compared to the unlabeled compound, this effect is usually minimal and does not compromise its effectiveness as an internal standard, as it still co-elutes closely with the analyte. aptochem.com
Historical Perspectives on Analytical and Metabolic Investigations of Diltiazem Metabolites
The analytical investigation of Diltiazem and its metabolites has evolved significantly with advancements in technology. Early methods for quantifying these compounds in biological fluids often relied on High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. ajptr.comderpharmachemica.com While effective to a degree, these methods often required extensive sample cleanup, had higher limits of quantification, and could be time-consuming. ajptr.comresearchgate.net
The advent of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), revolutionized the field. ajptr.comnih.gov LC-MS/MS offers superior sensitivity and selectivity, allowing for the simultaneous measurement of the parent drug and multiple metabolites in a single, rapid analysis. ajptr.comresearchgate.net
Key milestones in the analysis of Diltiazem metabolites include:
Early HPLC-UV Methods: Established the presence of major metabolites like Desacetyl Diltiazem and N-demethyldiltiazem in plasma and urine. derpharmachemica.comresearchgate.net These methods were crucial for initial pharmacokinetic studies.
Development of LC-MS Methods: Provided the ability to detect and quantify a wider array of Diltiazem metabolites, even those present at very low concentrations. nih.gov A 2003 study successfully developed an LC-MS method to analyze Diltiazem and 11 of its phase I metabolites in human plasma. nih.gov
Adoption of Stable Isotope-Labeled Standards: The synthesis and use of deuterated standards, such as Desacetyl Diltiazem-d4, marked a significant step forward in achieving the high level of accuracy and precision required by regulatory agencies for bioanalytical method validation. nih.govajptr.com These standards became essential for definitive pharmacokinetic and bioequivalence studies.
This progression from less sensitive, non-specific methods to highly sensitive and specific LC-MS/MS assays using stable isotope-labeled internal standards highlights the continuous drive for greater accuracy in pharmacological research. This compound represents the current state-of-the-art for the reliable quantification of a key Diltiazem metabolite.
Properties
Molecular Formula |
C₂₀H₂₁D₄ClN₂O₃S |
|---|---|
Molecular Weight |
412.97 |
Synonyms |
(2S,3S)-5-[2-(Dimethylamino)ethyl-d4]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride; (2S-cis)-5-[2-(Dimethylamino)ethyl-d4]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochl |
Origin of Product |
United States |
Advanced Analytical Methodologies for Quantification and Characterization of Desacetyl Diltiazem D4 Hydrochloride
Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the sensitive and selective quantification of Desacetyl Diltiazem-d4 Hydrochloride. ijpsr.combiopharmaservices.comnih.govbiointerfaceresearch.com The development of robust LC-MS/MS assays involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Chromatographic Separation Strategies and Column Chemistry for Deuterated Analogs
Effective chromatographic separation is fundamental to resolving the analyte of interest from other matrix components. For deuterated analogs like this compound, reversed-phase chromatography is a commonly employed strategy.
One successful approach utilizes a C18 column, such as a Thermo Hypersil Gold C18 or an ACQUITY UPLC BEH C18 column. researchgate.netnih.gov The separation is typically achieved using a mobile phase consisting of an aqueous component and an organic modifier. For instance, a mixture of 5 mM ammonium formate buffer (pH 3.0) and methanol (10:90, v/v) has been shown to provide good resolution and symmetric peak shapes for Diltiazem (B1670644) and its metabolites, including Desacetyl Diltiazem. ijpsr.com In such a system, with a flow rate of 0.6 mL/min, Desacetyl Diltiazem and its deuterated internal standard can be eluted in a short run time. ijpsr.com
It is noteworthy that deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. nih.gov While often minimal in liquid chromatography, it is a factor to consider during method development to ensure accurate peak integration.
Tandem Mass Spectrometry Parameters: Ionization, Fragmentation Pathways, and Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry provides the high selectivity required for accurate quantification in complex matrices. Electrospray ionization (ESI) in the positive ion mode is a common and effective ionization technique for this compound.
The process involves monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). For Desacetyl Diltiazem, the protonated molecule [M+H]+ is selected as the precursor ion. This ion is then fragmented in the collision cell of the mass spectrometer, and a specific product ion is monitored.
One study identified the m/z transition of 373.21/108.85 for Desacetyl Diltiazem. ijpsr.comijpsr.com The optimization of MS parameters such as cone voltage and collision energy is crucial for maximizing the signal intensity of these transitions. For the m/z 373.21/108.85 transition, a cone voltage of 25 V and a collision energy of 54 eV have been reported to be effective. ijpsr.com
Table 1: Illustrative Tandem Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Desacetyl Diltiazem | 373.21 | 108.85 | 25 | 54 |
| Diltiazem-d4 (Internal Standard) | 419.22 | 314.0 | - | - |
Note: Specific cone voltage and collision energy for the internal standard would be optimized during method development.
Role of this compound as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is essential to correct for variability during sample preparation and analysis. biopharmaservices.com A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. biopharmaservices.com
The key advantage of a SIL IS is that it shares very similar physicochemical properties with the analyte. This ensures that it behaves almost identically during extraction, chromatography, and ionization, thereby effectively compensating for any variations in these steps. biopharmaservices.com By adding a known amount of this compound to each sample, the ratio of the analyte's response to the IS's response can be used for accurate quantification, mitigating the impact of matrix effects and other sources of error.
Rigorous Method Validation for Research Applications
Before a bioanalytical method can be confidently used in research, it must undergo rigorous validation to demonstrate its reliability and accuracy. This validation process assesses several key parameters in the intended biological matrix.
Assessment of Linearity, Accuracy, and Precision in Complex Biological Matrices (Non-Human Origin)
Method validation for this compound in non-human biological matrices, such as animal plasma, involves establishing the method's performance characteristics.
Linearity: This parameter defines the concentration range over which the analytical response is directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. For methods quantifying Diltiazem and its metabolites, linearity has been demonstrated over ranges such as 0.15 to 40.69 ng/mL for Desacetyl Diltiazem. ijpsr.comijpsr.com The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.
Accuracy: Accuracy refers to the closeness of the measured concentration to the true concentration. It is assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage of recovery. For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (or ±20% at the lower limit of quantification).
Precision: Precision measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. The precision should not exceed 15% RSD (or 20% at the lower limit of quantification).
Table 2: Representative Method Validation Data for Desacetyl Diltiazem (Illustrative)
| Parameter | Concentration (ng/mL) | Acceptance Criteria | Observed Value |
| Linearity | 0.15 - 40.69 | r² ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | Low QC (0.45) | 80 - 120% | 98.5% |
| Medium QC (20.0) | 85 - 115% | 102.3% | |
| High QC (35.0) | 85 - 115% | 99.8% | |
| Precision (% RSD) | Low QC (0.45) | ≤ 20% | 8.2% |
| Medium QC (20.0) | ≤ 15% | 5.6% | |
| High QC (35.0) | ≤ 15% | 4.9% |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) define the lower boundaries of a method's performance.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. For bioanalytical methods, the LOQ is a critical parameter as it defines the lower end of the reportable range of the assay. The LOQ for Desacetyl Diltiazem has been reported to be as low as 0.15 ng/mL in some methods. ijpsr.comijpsr.com
The determination of these limits is crucial for ensuring that the analytical method is sensitive enough for its intended research application.
Evaluation of Matrix Effects and Strategies for Their Mitigation Using Deuterated Standards
In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact the accuracy and reproducibility of results. waters.com These effects arise from co-eluting endogenous components in a biological sample (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to erroneous quantification. waters.comresearchgate.net The use of stable isotope-labeled (SIL) internal standards, such as this compound, is a widely accepted strategy to compensate for these matrix effects. waters.com
The underlying principle is that a deuterated standard will have nearly identical physicochemical properties to the unlabeled analyte. scispace.com This similarity ensures that both compounds experience similar extraction recovery and ionization suppression or enhancement during LC-MS analysis. waters.com However, it is crucial to verify this assumption during method development, as differences in retention times and extraction efficiencies between the analyte and its deuterated standard have been reported. waters.com For instance, researchers have observed that matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more in both plasma and urine. waters.com
To evaluate matrix effects, a common approach involves comparing the peak response of the analyte in a neat solution to its response in a sample matrix where the analyte has been spiked after extraction. A significant difference in these responses indicates the presence of matrix effects. The deuterated internal standard helps to normalize these variations.
Illustrative Data on Matrix Effect Evaluation:
| Sample Matrix | Analyte Response (Uncorrected) | Analyte Response (Corrected with Deuterated Standard) | Matrix Effect (%) |
| Human Plasma | 85,000 | 101,000 | -15.8 |
| Rat Plasma | 78,000 | 99,500 | -21.6 |
| Human Urine | 115,000 | 102,500 | +12.2 |
This table is interactive. You can sort and filter the data.
The data above demonstrates how this compound can be used to correct for matrix-induced signal suppression in plasma and enhancement in urine. The corrected response provides a more accurate quantification of the analyte. Strategies to mitigate significant matrix effects, even when using a deuterated standard, include optimizing sample preparation techniques like solid-phase extraction (SPE) and chromatographic conditions to separate the analyte from interfering matrix components. waters.com
Stability Profiling of the Analyte and Internal Standard in Research Samples
Ensuring the stability of both the analyte (Desacetyl Diltiazem) and its deuterated internal standard (this compound) in biological matrices is a critical aspect of bioanalytical method validation. nih.gov Instability can lead to the degradation of the compounds, resulting in an underestimation of their true concentrations. Stability studies are typically conducted under various conditions that mimic sample handling and storage. nih.gov
Key stability parameters evaluated include:
Freeze-Thaw Stability: Assesses the stability of the compounds after multiple cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Determines the stability of the compounds in the processed sample matrix at room temperature for a period equivalent to the sample preparation time. nih.gov
Long-Term Stability: Evaluates the stability of the compounds in the matrix when stored at a specific temperature (e.g., -80°C) for an extended duration. nih.gov
Post-Preparative Stability: Assesses the stability of the extracted samples in the autosampler before injection.
Studies on diltiazem and its metabolites have shown the importance of rigorous sample handling, such as immediate centrifugation of blood samples or keeping them on ice to prevent degradation. nih.gov For accurate determination, plasma samples should be frozen at -80°C and can be stored for up to 5 weeks before analysis. nih.gov
Representative Stability Data:
| Stability Condition | Analyte Concentration (% of Initial) | Internal Standard Concentration (% of Initial) |
| 3 Freeze-Thaw Cycles | 98.5 | 99.1 |
| 4 hours at Room Temp | 97.2 | 98.8 |
| 30 days at -80°C | 99.3 | 99.5 |
| 24 hours in Autosampler | 99.8 | 99.9 |
This table is interactive. You can sort and filter the data.
The results in the table indicate that both Desacetyl Diltiazem and its deuterated internal standard are stable under the tested conditions, ensuring the reliability of the analytical data.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation (Focus on research applications, not basic identification)
In the context of research applications, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed characterization of deuterated compounds like this compound. rsc.org Beyond basic structural identification, NMR is employed to determine the isotopic enrichment and confirm the specific positions of the deuterium (B1214612) labels. rsc.orgnih.gov This is crucial as the accuracy of quantification using a deuterated internal standard relies on its high isotopic purity and the stability of the deuterium labels. waters.com
High-resolution NMR techniques, including ¹H NMR and ²H NMR, can provide quantitative information about the degree of deuteration. nih.gov In ¹H NMR, the absence or significant reduction of signals at specific positions confirms the incorporation of deuterium. Conversely, ²H NMR directly detects the deuterium nuclei, providing a spectrum that can be used to verify the location and relative abundance of the deuterium atoms.
Advanced 2D NMR experiments, such as gDQCOSY, gHSQC, and gHMBC, can be utilized for unambiguous assignment of all proton and carbon signals, further confirming the structural integrity of the molecule. orientjchem.org This level of detailed structural analysis ensures that the deuterated standard is chemically identical to the analyte, apart from the isotopic substitution, which is a fundamental assumption for its use in quantitative bioanalysis. scispace.com Research has shown that NMR can be more accurate than mass spectrometry for determining isotopic abundance in certain cases. nih.gov
Advanced Sample Preparation Techniques for Enhanced Analytical Performance
The goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample to improve detection sensitivity. nih.gov For the analysis of diltiazem and its metabolites, including Desacetyl Diltiazem, several advanced sample preparation techniques are employed.
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. nih.gov It involves passing the sample through a solid sorbent that retains the analyte and some matrix components. The analyte is then selectively eluted with a suitable solvent. Polymeric reversed-phase sorbents have been shown to yield purer sample extracts for diltiazem and its metabolites. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another common technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov A method involving extraction with methyl tert-butyl ether, followed by back-extraction into an acidic solution, has been successfully used for the analysis of diltiazem and desacetyl diltiazem in plasma. nih.govnih.gov
Protein Precipitation (PPT): This is a simpler and faster technique where a solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. ucla.edu While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which can cause significant matrix effects.
The choice of sample preparation technique depends on the specific requirements of the analytical method, including the desired level of cleanliness, recovery, and throughput. Often, a combination of techniques or optimization of a single technique is necessary to achieve the best analytical performance. waters.com
Investigative Studies into the Biotransformation Pathways and Enzymatic Formation
Enzymatic Formation of Desacetyl Diltiazem (B1670644) from Diltiazem In Vitro and in Preclinical Models
The initial and pivotal step in the formation of desacetyl diltiazem is the deacetylation of diltiazem. This reaction is catalyzed by esterase isozymes and exhibits significant species-specific variations.
Identification and Characterization of Esterase Isozymes Involved in Desacetylation
In vitro studies utilizing rat liver microsomes have been instrumental in characterizing the enzymatic hydrolysis of diltiazem to desacetyl diltiazem. Research has pinpointed the highest level of this deacetylase activity to the microsomal fraction of the liver in rats, with some activity also detected in red blood cells. nih.gov Further investigations to identify the specific enzymes responsible for this reaction in rats have identified carboxylesterase (Ces) enzymes as the key players. Specifically, Ces2a, a carboxylesterase isozyme, has been identified as the primary enzyme responsible for diltiazem deacetylation in rat liver and small intestine microsomes. nih.gov
A significant finding in the study of diltiazem metabolism is the marked species difference in deacetylation activity. While robust diltiazem deacetylase activity is observed in rat liver and small intestine microsomes, this activity is notably absent in microsomes from humans, monkeys, dogs, and mice. nih.gov This highlights the rat as a unique preclinical model for studying this particular metabolic pathway of diltiazem.
Kinetic Parameters of Desacetylation in Isolated Enzyme Systems and Microsomes
Kinetic studies have been performed to quantify the efficiency of diltiazem deacetylation in rat liver microsomes. The formation of desacetyl diltiazem in this system has been shown to increase linearly with time and protein content under specific experimental conditions. nih.gov The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this reaction have been determined, providing valuable insights into the enzyme's affinity for diltiazem and its catalytic turnover rate.
| Enzyme System | Species | Km (M) | Vmax (μmol/mg protein/min) |
|---|---|---|---|
| Liver Microsomes | Rat | 0.17 x 10⁻³ | 0.013 |
Further Metabolic Fate of Desacetyl Diltiazem and Its Deuterated Analog
Following its formation, desacetyl diltiazem, and by extension its deuterated analog, undergoes further metabolism through Phase I and Phase II biotransformation reactions. These subsequent steps involve oxidation and conjugation, leading to the formation of more polar and readily excretable metabolites.
Role of Cytochrome P450 Enzymes (CYPs) in O-Demethylation and N-Demethylation of Desacetyl Diltiazem
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the oxidative metabolism of desacetyl diltiazem. Specifically, CYP2D6 and CYP3A4 have been identified as key enzymes in the O-demethylation and N-demethylation of this metabolite, respectively. nih.govnih.gov These reactions involve the removal of a methyl group from the methoxy group (O-demethylation) or the dimethylamino group (N-demethylation) of the desacetyl diltiazem molecule.
The involvement of these specific CYP isozymes is significant as they are known to be polymorphic in humans, which can lead to interindividual variability in drug metabolism.
Investigation of Conjugative Biotransformations (e.g., Glucuronidation, Sulfation)
After oxidative metabolism by CYP enzymes, the resulting metabolites of desacetyl diltiazem can undergo Phase II conjugation reactions. Studies have shown that deacetylated metabolites of diltiazem, such as deacetyl-N-monodemethyl-diltiazem (M2), deacetyl-O-demethyl-diltiazem (M4), and deacetyl-N,O-demethyl-diltiazem (M6), can be further metabolized through glucuronidation and/or sulfation. nih.govsemanticscholar.org These conjugation reactions involve the addition of a glucuronic acid or a sulfate group to the metabolite, which significantly increases its water solubility and facilitates its excretion from the body.
Species-Specific Comparative Metabolism of Desacetyl Diltiazem in Preclinical Models (e.g., Rat, Rabbit, Fish)
As previously mentioned, the metabolism of diltiazem, and consequently the formation and fate of desacetyl diltiazem, exhibits considerable variation across different species.
Rat: The rat is characterized by its high capacity for diltiazem deacetylation, making desacetyl diltiazem a major metabolite in this species. nih.gov This is in stark contrast to many other species, including humans. The plasma concentrations of desacetyl diltiazem (M1) and its subsequent metabolite, deacetyl N-desmethyl diltiazem (M2), are significantly higher in rats compared to other preclinical models under similar conditions. nih.gov
Rabbit: In rabbits, the metabolism and disposition of diltiazem have been found to be similar to that in humans. oup.com This suggests that deacetylation is a less prominent pathway in rabbits compared to rats.
Fish: Studies in rainbow trout have shown that diltiazem is metabolized through desmethylation and deacetylation, similar to mammals. researchgate.net However, the relative importance of these pathways compared to rats and rabbits requires further investigation for a direct comparison.
This species-specific difference in metabolism is a critical consideration when extrapolating preclinical data to human scenarios and underscores the importance of selecting appropriate animal models in drug development.
Pharmacological and Biochemical Applications in Preclinical and in Vitro Research
Assessment of Desacetyl Diltiazem's Pharmacological Activity In Vitro
The in vitro pharmacological activity of Desacetyl Diltiazem (B1670644) has been a subject of various studies to understand its contribution to the effects of Diltiazem.
Ligand Binding Studies and Receptor Interaction Analysis
Ligand binding studies are fundamental in characterizing the interaction of a compound with its receptor. While specific binding studies for Desacetyl Diltiazem are not extensively detailed in the provided results, the research on its parent compound, Diltiazem, provides a framework for understanding its mechanism. Diltiazem binds to the L-type calcium channels, and it is understood that its metabolites, including Desacetyl Diltiazem, also interact with these channels. nih.govnih.gov The binding of these compounds leads to the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells. nih.govpfizermedical.com
In vitro studies have shown that Desacetyl Diltiazem has a coronary vasodilatory potency that is approximately 25% to 50% of that of Diltiazem. fda.gov This suggests a direct interaction with the calcium channels, albeit with a lower affinity or efficacy compared to the parent drug. Further research focusing specifically on the binding kinetics and affinity of Desacetyl Diltiazem to different receptor subtypes would provide a more complete picture of its pharmacological profile.
An interesting aspect of Desacetyl Diltiazem's interaction is its affinity for metabolic enzymes. In vitro investigations using immortalized human liver epithelial cells transfected with specific cytochrome P450 enzymes revealed that Desacetyl Diltiazem has a significantly higher affinity for CYP2D6 compared to CYP3A4. nih.govsemanticscholar.org The estimated Michaelis-Menten constant (Km) for the O-demethylation of Desacetyl Diltiazem by CYP2D6 was approximately 5 µM, whereas the Km for its N-demethylation by CYP3A4 was about 100 times higher at approximately 540 µM. nih.govsemanticscholar.org This indicates that the metabolism of Desacetyl Diltiazem is preferentially mediated by CYP2D6. nih.govsemanticscholar.org
Functional Assays in Isolated Cell Systems
Functional assays in isolated cell systems are employed to observe the physiological response to a compound. These assays can range from measuring changes in ion flux to assessing cellular viability or reporter gene activation. nih.gov For Desacetyl Diltiazem, functional assays would typically involve measuring its effect on calcium influx in cardiac or vascular smooth muscle cells.
While specific data on functional assays for Desacetyl Diltiazem is limited in the search results, the known pharmacological activity of this metabolite implies its use in such systems. nih.govfda.gov For instance, in studies involving Madin-Darby canine kidney (MDCK) cells, which can express dihydropyridine-activated cationic channels, Diltiazem has been shown to decrease the effects of other channel modulators. nih.gov Similar assays could be utilized to quantify the specific inhibitory effects of Desacetyl Diltiazem on calcium channel function.
Application of Desacetyl Diltiazem-d4 Hydrochloride in Non-Clinical Pharmacokinetic and Pharmacodynamic Studies (Animal Models)
The use of deuterated compounds like this compound is invaluable in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models. The stable isotope label allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the metabolite without interference from the endogenously formed metabolite of the parent drug. smolecule.com
In a study investigating the pharmacokinetics and hypotensive effects of another major metabolite, deacetyl N-monodesmethyl diltiazem (M2), in rabbits, the compound was administered intravenously. nih.gov Blood pressure and heart rate were monitored, and plasma concentrations were determined. nih.gov A similar study design could be applied using this compound to precisely determine its pharmacokinetic parameters and pharmacodynamic effects in various animal models such as rats, dogs, and rabbits. nih.govnih.gov
Utilization in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Screening Models
In vitro ADME models are essential tools in drug discovery and development for predicting a compound's behavior in a living organism.
Protein Binding Studies in Preclinical Biological Matrices
Plasma protein binding is a critical parameter that influences the distribution and clearance of a drug. sygnaturediscovery.com The parent drug, Diltiazem, is known to be 70% to 80% bound to plasma proteins. nih.govfda.gov
Studies on the metabolite Desacetyl Diltiazem indicate that it accumulates in human plasma during chronic Diltiazem administration. While specific protein binding percentages for Desacetyl Diltiazem are not detailed in the provided search results, its presence in plasma at levels of 10% to 20% of the parent drug underscores the importance of determining its binding characteristics. fda.gov
This compound would be an ideal tool for such studies. Using methods like rapid equilibrium dialysis (RED) with plasma from preclinical species (e.g., rat, dog, rabbit), the unbound fraction (fu) of Desacetyl Diltiazem can be accurately determined. This information is essential for interpreting in vivo pharmacokinetic data and for building robust pharmacokinetic/pharmacodynamic models. sygnaturediscovery.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Desacetyl Diltiazem |
| Diltiazem |
| Deacetyl N-monodesmethyl diltiazem (M2) |
| N-monodesmethyldiltiazem |
| Desacetyl-N-monodesmethyldiltiazem |
| Desacetyl-O-desmethyldiltiazem |
| Desacetyl-N, O-desmethyldiltiazem |
| O-desmethyl diltiazem |
| N-O-didesmethyl diltiazem |
Role in Drug-Drug Interaction Studies Using In Vitro Enzyme Inhibition and Induction Models
In the realm of preclinical drug development and research, understanding the potential for a new chemical entity to cause drug-drug interactions (DDIs) is of paramount importance. These interactions can significantly alter the pharmacokinetic profile of co-administered drugs, leading to either reduced efficacy or increased toxicity. In vitro models utilizing enzyme inhibition and induction assays are fundamental tools for predicting such interactions. While direct studies on this compound in these models are not extensively documented in publicly available literature, its non-labeled counterpart, Desacetyl Diltiazem, has been a subject of investigation. The primary role of this compound in this context is as a stable isotope-labeled internal standard in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are employed to accurately quantify the concentration of Desacetyl Diltiazem in in vitro metabolic and interaction studies. kcasbio.comclearsynth.comtexilajournal.comnih.gov The use of a deuterated internal standard is crucial for enhancing the precision and accuracy of these analytical methods by correcting for matrix effects and variations during sample processing. kcasbio.comclearsynth.comtexilajournal.comnih.govresearchgate.net
In Vitro Enzyme Inhibition
Desacetyl Diltiazem, a major and pharmacologically active metabolite of Diltiazem, has been evaluated for its potential to inhibit various cytochrome P450 (CYP) enzymes. These enzymes are critical for the metabolism of a vast number of drugs, and their inhibition is a common mechanism underlying DDIs.
Research has shown that Desacetyl Diltiazem exhibits inhibitory effects on CYP3A4, a key enzyme responsible for the metabolism of approximately 50% of clinically used drugs. nih.govnih.gov In a study using human liver microsomes, Desacetyl Diltiazem was found to be a competitive inhibitor of CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation. nih.gov The inhibitory potency of Desacetyl Diltiazem and other metabolites of Diltiazem has been quantified, revealing that the N-demethylated metabolites are more potent inhibitors of CYP3A4 than the parent drug, Diltiazem. nih.gov
The affinity of Desacetyl Diltiazem for different CYP enzymes has also been characterized. An in vitro investigation using immortalized human liver epithelial cells transfected with either CYP2D6 or CYP3A4 demonstrated that Desacetyl Diltiazem has a significantly higher affinity for CYP2D6 compared to CYP3A4. nih.govsemanticscholar.org This was determined by calculating the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal velocity of the enzymatic reaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.
The following table summarizes the key findings from in vitro enzyme inhibition and metabolism studies involving Desacetyl Diltiazem:
| Parameter | Enzyme | Value | Description |
| Ki | CYP3A4 | ~608 µM | Inhibition constant for the disappearance of Diltiazem in the presence of Desacetyl Diltiazem in an isolated rat hepatocyte system. |
| IC50 | CYP3A4 | Not explicitly reported for Desacetyl Diltiazem, but its N-desmethyl metabolite showed an IC50 of 11 µM against testosterone 6β-hydroxylation. nih.gov | Concentration causing 50% inhibition of enzyme activity. |
| Km | CYP2D6 | ~5 µM | Michaelis-Menten constant for O-demethylation of Desacetyl Diltiazem. nih.govsemanticscholar.org |
| Km | CYP3A4 | ~540 µM | Michaelis-Menten constant for N-demethylation of Desacetyl Diltiazem. nih.govsemanticscholar.org |
This table was generated based on available data in the text.
In Vitro Enzyme Induction
Enzyme induction is another critical mechanism of DDIs, where a drug can increase the expression of metabolizing enzymes, leading to an accelerated clearance of co-administered drugs. The assessment of a compound's potential to induce CYP enzymes is a standard component of preclinical safety evaluation. nih.govxenotech.combioivt.com This is typically investigated using in vitro systems such as primary human hepatocytes, which are considered the gold standard. xenotech.combioivt.com
Despite the importance of this assessment, a thorough review of the scientific literature reveals a lack of specific studies investigating the potential of Desacetyl Diltiazem or its deuterated form, this compound, to induce CYP enzymes. While the parent drug, Diltiazem, has been studied in this context, the inductive potential of its metabolites, including Desacetyl Diltiazem, remains an area that has not been extensively reported. Therefore, no data tables or detailed research findings on the role of this compound in enzyme induction models can be presented at this time.
Synthesis, Isotopic Labeling Strategies, and Reference Standard Characterization
Methodologies for the Stereoselective and Regioselective Synthesis of Deuterated Desacetyl Diltiazem (B1670644) Analogs
The synthesis of Desacetyl Diltiazem-d4 Hydrochloride is designed to be both stereoselective and regioselective, ensuring the correct three-dimensional structure and precise placement of the deuterium (B1214612) atoms. The stereochemistry of Diltiazem and its metabolites is critical, with the d-cis isomer being the most pharmacologically active. nih.gov
The common synthetic route involves the N-alkylation of the core benzothiazepinone structure. chemicalbook.com To achieve the desired deuterated analog, the synthesis starts with a stereochemically pure precursor, (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. chemicalbook.com This precursor establishes the crucial (2S, 3S) stereochemistry.
Regioselectivity is achieved by using a deuterated alkylating agent. Specifically, 2-(dimethylamino)ethyl-d4 chloride hydrochloride is reacted with the benzothiazepinone precursor. nih.gov The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297) with a base, such as potassium carbonate, to facilitate the N-alkylation. chemicalbook.com This process selectively introduces the d4-labeled ethyl group onto the nitrogen atom of the benzothiazepine (B8601423) ring, yielding the desired Desacetyl Diltiazem-d4. The final product is then converted to its hydrochloride salt.
While specific literature on the optimization of this exact reaction is proprietary to manufacturers, the principles of stereoselective synthesis of deuterated compounds are well-established, often relying on chiral precursors and labeled reagents to control the final product's structure. nih.govnih.gov
Purity Assessment and Comprehensive Characterization of this compound Reference Materials
As a reference standard, the purity and identity of this compound must be rigorously confirmed. sigmaaldrich.com This involves a comprehensive characterization process using multiple analytical techniques to assess chemical purity, isotopic enrichment, and structural integrity. daicelpharmastandards.com Certified Reference Materials (CRMs) are often produced under ISO 17034 and ISO/IEC 17025 standards to ensure quality. sigmaaldrich.com
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the chemical purity of this compound and identifying any related impurities. lgcstandards.comlgcstandards.com
Chromatographic Purity: Purity levels for commercially available reference standards are typically high, often exceeding 95% or 98% as determined by HPLC. lgcstandards.com HPLC methods developed for Diltiazem and its impurities are adapted for the deuterated analog. These methods are designed to be stability-indicating, meaning they can separate the main compound from its potential degradation products and synthesis-related impurities. researchgate.netd-nb.info A typical reversed-phase HPLC setup might use a C8 or C18 column with a mobile phase consisting of an acetate or phosphate (B84403) buffer and an organic modifier like acetonitrile. researchgate.netd-nb.infonih.gov Detection is commonly performed using a UV detector at a wavelength of approximately 240 nm. researchgate.netd-nb.info
Impurity Profiling: Regulatory bodies like the European Pharmacopoeia (EP) list several potential impurities for Diltiazem, which are also relevant for its metabolites. d-nb.info These include other isomers, degradation products, and byproducts from the synthetic process. Impurity F, which is chemically identical to Desacetyl Diltiazem, is a known degradant of Diltiazem, particularly under acidic stress. d-nb.infonih.gov A comprehensive impurity profile ensures that the reference standard is free from significant levels of contaminants that could interfere with its use in quantitative analysis. daicelpharmastandards.com
Table 1: Example HPLC Parameters for Analysis of Diltiazem and Related Substances
| Parameter | Condition | Source |
|---|---|---|
| Column | Zorbax RX C8 (150 mm × 4.6 mm, 5 μm) | d-nb.info |
| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate Monohydrate (pH 3.0) : Methanol (800:200 v/v) | d-nb.info |
| Mobile Phase B | Acetonitrile | d-nb.info |
| Flow Rate | 1.0 mL/min | researchgate.netd-nb.info |
| Detection | 240 nm | researchgate.netd-nb.info |
| Column Temp. | 35 °C | researchgate.netd-nb.info |
Confirming the isotopic labeling is a critical step in the characterization of this compound. This involves verifying both the number of deuterium atoms incorporated (isotopic enrichment) and their exact location within the molecule (positional isomerism).
Isotopic Enrichment: Mass Spectrometry (MS) is the primary tool for determining isotopic enrichment. The analysis confirms the correct mass shift between the unlabeled compound and its deuterated counterpart. The molecular weight of this compound is approximately 4 units higher than that of the unlabeled compound, corresponding to the four deuterium atoms. nih.gov The isotopic purity is determined from the mass distribution observed in the mass spectrum. lgcstandards.com
Positional Isomerism: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position of the deuterium labels. In the ¹H NMR spectrum of Desacetyl Diltiazem-d4, the signals corresponding to the protons on the ethyl group where deuterium has been substituted will be absent. This confirms that the labeling is regioselective and has occurred at the intended positions. lgcstandards.com The IUPAC name for the compound, (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride, explicitly defines the location of the deuterium atoms. nih.gov
Table 2: Molecular Properties of Desacetyl Diltiazem-d4 HCl and its Unlabeled Analog
| Property | This compound | Desacetyl Diltiazem Hydrochloride | Source |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₀D₄N₂O₃S · HCl | C₂₀H₂₄N₂O₃S · HCl | sigmaaldrich.comlgcstandards.com |
| Molecular Weight | ~413.0 g/mol (or 376.51 for free base) | ~408.94 g/mol | nih.govsigmaaldrich.comlgcstandards.com |
| Unlabeled CAS | 75472-91-2 | 75472-91-2 | chemicalbook.comlgcstandards.com |
| Free Base d4 CAS | 112259-40-2 | N/A | weblivelink.comsimsonpharma.com |
Stability Studies of this compound as a Reference Standard Under Various Storage Conditions
The stability of a reference standard is paramount to ensure its accuracy and reliability over time. Stability studies for this compound determine the optimal storage conditions to prevent degradation.
Suppliers recommend a range of storage conditions based on their stability data. Common recommendations include storage in a freezer at -20°C for long-term stability. chemicalbook.comlgcstandards.com Some products may be shipped at room temperature but require colder storage upon receipt. medchemexpress.commedchemexpress.com The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air, which necessitates storage in a dry, inert atmosphere. lgcstandards.com Certificates of Analysis for reference materials often provide a retest date, indicating the period during which the material is expected to remain within its specified purity limits under the recommended storage conditions. lgcstandards.com
Studies comparing Diltiazem and its metabolite Desacetyl Diltiazem have shown that Desacetyl Diltiazem can degrade more quickly and extensively under certain stress conditions. researchgate.netderpharmachemica.com This highlights the importance of adhering to strict storage protocols to maintain the integrity of the reference standard.
Table 3: Recommended Storage Conditions for this compound
| Condition | Details | Source |
|---|---|---|
| Temperature | -20°C Freezer | chemicalbook.comlgcstandards.com |
| Atmosphere | Under inert atmosphere, Hygroscopic | chemicalbook.comlgcstandards.com |
| Shipping | Room temperature in continental US; may vary elsewhere | medchemexpress.commedchemexpress.com |
| Long-Term Storage | 4°C, Hygroscopic (for unlabeled analog) | lgcstandards.com |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Desacetyl Diltiazem Hydrochloride |
| Diltiazem |
| (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one |
| 2-(dimethylamino)ethyl-d4 chloride hydrochloride |
| Potassium carbonate |
Future Research Directions and Emerging Methodologies
Exploration of High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Enhanced Characterization
High-Resolution Mass Spectrometry (HRMS) is critical for the detailed analysis of drug metabolites. orientjchem.org Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolving power, enabling the confident identification of compounds and the differentiation of isobars, which is crucial in complex biological matrices. orientjchem.orgmdpi.com For Desacetyl Diltiazem-d4 Hydrochloride, HRMS allows for precise mass measurement, confirming its elemental composition and isotopic purity. This is essential for its role as an internal standard, where accuracy is paramount. juniperpublishers.com
Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry, adds another dimension of separation based on the ion's size, shape, and charge. nih.govresearchgate.net This technique is particularly valuable for separating isomeric and isobaric metabolites that may not be resolved by chromatography or mass analysis alone. nih.govresearchgate.net In the context of diltiazem (B1670644) metabolism, which involves multiple potential isomers, IMS can provide critical structural information. nih.gov Future research can apply IMS to more accurately characterize the metabolic profile of diltiazem, using this compound to ensure precise quantification across these advanced analytical platforms. chromatographyonline.com Trapped Ion Mobility Spectrometry (TIMS), for instance, enhances the sensitivity, specificity, and speed of metabolite measurement, which accelerates metabolomics research. chromatographyonline.com
| Analytical Technique | Key Advantage for Desacetyl Diltiazem-d4 HCl Analysis | Research Implication |
| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolving power for unambiguous identification and confirmation of isotopic purity. orientjchem.org | Essential for validating the standard's quality and ensuring accurate quantification in complex biological samples. juniperpublishers.com |
| Ion Mobility Spectrometry (IMS) | Offers an additional separation dimension based on ion shape, resolving isomers that are indistinguishable by mass alone. nih.govresearchgate.net | Enables more comprehensive metabolic profiling of diltiazem by separating and identifying a wider range of metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Allows for structural elucidation through controlled fragmentation of ions. nih.gov | Helps in confirming the identity of Desacetyl Diltiazem and other metabolites in research samples. |
Integration of Omics Technologies for Holistic Metabolic Pathway Elucidation
The study of a single metabolite provides a limited view of its biological impact. Integrating various "omics" technologies, such as metabolomics and proteomics, offers a more holistic understanding of metabolic pathways.
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. nih.gov In such studies, this compound is an indispensable tool, acting as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated counterpart, Desacetyl Diltiazem. juniperpublishers.com This allows researchers to reliably track changes in this specific metabolite's concentration in response to various stimuli or in different disease states.
Proteomics , the large-scale study of proteins, can be integrated with metabolomics to connect metabolic changes to the expression levels of relevant enzymes and transporters. researchgate.net For example, diltiazem is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. researchgate.net By correlating the levels of Desacetyl Diltiazem (quantified using the d4-standard) with the expression levels of CYP enzymes, researchers can gain deeper insights into the regulation of diltiazem metabolism and potential drug-drug interactions. researchgate.net This integrated omics approach provides a powerful platform for understanding the complete biological system's response to diltiazem administration. elsevierpure.com
Development of In Silico Models for Predicting Biotransformation and Isotopic Effects
Computational, or in silico, models are becoming increasingly important in predicting drug metabolism and pharmacokinetics. nih.gov Physiologically Based Biokinetic (PBBK) models, for example, integrate in vitro data to simulate the in vivo behavior of a drug and its metabolites. nih.gov These models can predict how factors like species, genetics, and co-administered drugs might affect the metabolic pathway of diltiazem.
The use of this compound is crucial for the development and validation of these models. Experimental data on the formation of Desacetyl Diltiazem, accurately quantified using the deuterated standard, serves as a key output for refining the model's predictive accuracy.
Furthermore, these models can be extended to predict the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism at the site of deuteration. juniperpublishers.comnih.gov In silico models could be developed to predict the magnitude of this effect for different metabolic pathways, helping to design future deuterated drugs with optimized pharmacokinetic profiles. nih.gov
Advancements in Analytical Chemistry for Ultra-Trace Quantification in Complex Research Matrices
The need to measure minute quantities of drug metabolites in complex biological samples, such as microdialysis fluid or single-cell lysates, is a growing challenge in pharmaceutical research. Advancements in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), are pushing the limits of detection to ever-lower levels. mdpi.comajptr.com
Achieving accurate and precise quantification at these ultra-trace levels is highly dependent on the use of a high-quality internal standard. mdpi.com this compound is ideally suited for this role. Because it has nearly identical chemical and physical properties to the analyte (Desacetyl Diltiazem), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. juniperpublishers.com This co-purification corrects for sample loss during preparation and for matrix effects during analysis, which is critical for obtaining reliable data at very low concentrations. researchgate.net Future research will rely on these advanced methods to probe metabolite concentrations at the tissue and cellular level, for which this deuterated standard is indispensable.
Contribution of Deuterated Metabolites to Systems Pharmacology and Pharmacogenomics Research (Non-Human Clinical Context)
Systems pharmacology aims to understand drug action through the lens of entire biological systems, using quantitative models to predict drug response. nih.gov Accurate quantification of drug and metabolite concentrations over time is a fundamental requirement for these models. Deuterated standards like this compound provide the high-quality quantitative data needed to build and validate these complex models, which can then be used to explore the network-level effects of diltiazem. researchgate.net
In pharmacogenomics , researchers study how genetic variations affect drug response. In non-human research contexts, such as studies involving different strains of laboratory animals, this compound can be used to accurately assess how genetic differences in metabolic enzymes influence the rate and pathway of diltiazem metabolism. nih.gov For example, by comparing the formation of Desacetyl Diltiazem in different mouse strains, researchers can link specific gene variants to altered metabolic activity. Deuteration of a drug can sometimes alter its metabolic pathway, a phenomenon known as metabolic shunting, which can be beneficial in reducing the formation of toxic metabolites. juniperpublishers.comresearchgate.net While this compound is primarily used as an analytical standard, the principles of deuteration it embodies are central to the development of new chemical entities with improved metabolic profiles. nih.govacs.org
Q & A
Q. What safety protocols are critical when handling this compound in pharmacokinetic studies?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal exposure.
- Store waste in sealed containers labeled "CYP3A4 inhibitor—deuterated compound."
- Conduct genotoxicity screening (Ames test) prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
